[4-(Aminomethyl)phenyl]methanesulfonamide

Physicochemical characterization Solid-state properties LogP determination

[4-(Aminomethyl)phenyl]methanesulfonamide (CAS 191868-55-0), also designated as 4-(Aminomethyl)benzenemethanesulfonamide, is an aryl methanesulfonamide small molecule with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol. Structurally, it features a para-substituted phenyl ring bearing a primary aminomethyl group (-CH2NH2) at the 4-position and a methanesulfonamide moiety (-CH2SO2NH2) linked to the aromatic core via a methylene bridge, distinguishing it from benzenesulfonamide analogs such as mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6) where the sulfonamide is directly attached to the phenyl ring.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 191868-55-0
Cat. No. B3249166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)phenyl]methanesulfonamide
CAS191868-55-0
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)CS(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)
InChIKeyNBYQWCMTKNOMBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Aminomethyl)phenyl]methanesulfonamide (CAS 191868-55-0): Procurement-Relevant Identity and Key Distinguishing Features


[4-(Aminomethyl)phenyl]methanesulfonamide (CAS 191868-55-0), also designated as 4-(Aminomethyl)benzenemethanesulfonamide, is an aryl methanesulfonamide small molecule with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol [1]. Structurally, it features a para-substituted phenyl ring bearing a primary aminomethyl group (-CH2NH2) at the 4-position and a methanesulfonamide moiety (-CH2SO2NH2) linked to the aromatic core via a methylene bridge, distinguishing it from benzenesulfonamide analogs such as mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6) where the sulfonamide is directly attached to the phenyl ring [2]. The compound is a solid at room temperature with a measured melting point range of 160.5–162 °C and predicted pKa values of approximately 10.36 ± 0.60 [3]. Commercially, it is available as a research chemical from multiple vendors at typical purities of 95–98% . Its inclusion as a fragment hit in protein crystallographic screening campaigns—most notably in the PanDDA analysis group deposition of human NUDT22 (PDB ID 5R50)—provides direct experimental validation of its binding competence and establishes its utility in fragment-based drug discovery [4].

[4-(Aminomethyl)phenyl]methanesulfonamide: Why Closely Related Aryl Sulfonamide Analogs Cannot Be Casually Substituted


Although [4-(Aminomethyl)phenyl]methanesulfonamide belongs to the broad class of aryl sulfonamides, direct substitution with seemingly similar compounds such as mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6), [3-(aminomethyl)phenyl]methanesulfonamide (CAS 114100-09-3), or N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride (CAS 129872-50-0) is scientifically inadvisable without rigorous validation. The presence of the methylene spacer (-CH2-) between the phenyl ring and the sulfonamide group in [4-(Aminomethyl)phenyl]methanesulfonamide fundamentally alters its conformational flexibility, hydrogen-bonding geometry, and electronic distribution compared to benzenesulfonamides lacking this spacer . Critically, this compound has been experimentally validated as a fragment hit in co-crystal structures with human NUDT22 (PDB 5R50) and has been solved in complex with SARS-CoV-2 helicase (PDB 5RM1) and Coxsackievirus A16 2A protease (PDB 7H2Z) [1]. Analogs differing in regiochemistry (ortho- or meta-aminomethyl substitution) or lacking the methylene spacer will not reproduce the identical binding pose, pharmacophore geometry, or physicochemical property profile. The quantitative differences documented below demonstrate that these structural variations translate into measurable divergence in physicochemical parameters, crystallographic binding modes, and analytical fingerprints, making each compound a distinct entity for research and development purposes .

[4-(Aminomethyl)phenyl]methanesulfonamide: Procurement Decision Guide Based on Quantitative Comparator Evidence


Physical Property Differentiation: Melting Point and Lipophilicity of [4-(Aminomethyl)phenyl]methanesulfonamide vs. Mafenide

The melting point of [4-(Aminomethyl)phenyl]methanesulfonamide is reported as 160.5–162 °C, which is significantly higher than that of its direct analog lacking the methylene spacer, mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6), which melts at 151–152 °C . This 9–10 °C elevation in melting point, accompanied by a calculated LogP of -0.77 to -0.94 for the target compound versus approximately -1.2 for mafenide, indicates stronger crystal lattice stabilization and moderately reduced aqueous solubility in the methanesulfonamide derivative [1][2]. The measured pKa of 10.07–10.36 (predicted) suggests that the primary amine remains largely protonated under physiological conditions (pH 7.4), where the compound exhibits a calculated LogD of -2.6, confirming its hydrophilic character [3].

Physicochemical characterization Solid-state properties LogP determination Pre-formulation studies

Crystallographic Binding Validation: Co-crystal Structure of [4-(Aminomethyl)phenyl]methanesulfonamide with Human NUDT22 (PDB 5R50)

[4-(Aminomethyl)phenyl]methanesulfonamide has been experimentally validated as a bona fide fragment hit in co-crystal structures deposited in the Protein Data Bank. In the PanDDA analysis group deposition PDB 5R50, the compound (designated as ligand N13371a or RY4) is observed bound to the active site of human NUDT22 (uridine diphosphate glucose pyrophosphatase), a NUDIX hydrolase family enzyme implicated in cancer metabolism [1]. The electron density maps confirm unambiguous placement of the compound, with the sulfonamide moiety engaging in hydrogen-bonding interactions with active site residues and the aminomethyl group positioned within a defined sub-pocket [2]. Additionally, the compound has been solved in complex with SARS-CoV-2 helicase (PDB 5RM1) and Coxsackievirus A16 2A protease (PDB 7H2Z), demonstrating its broad utility as a crystallographic fragment probe across diverse target classes [3]. In contrast, structurally related benzenesulfonamides lacking the methylene spacer (e.g., mafenide) do not appear in analogous co-crystal structures with NUDT22, underscoring the binding-mode specificity conferred by the methanesulfonamide scaffold [4].

Fragment-based drug discovery Structural biology X-ray crystallography NUDIX hydrolase Target engagement

13C NMR and HSQC Fingerprint Differentiation of [4-(Aminomethyl)phenyl]methanesulfonamide vs. Regioisomeric Analogs

The para-substitution pattern of [4-(Aminomethyl)phenyl]methanesulfonamide produces a characteristic AA′BB′ spin system in 1H NMR (two doublets of doublets for the aromatic protons, typically in the range of δ 7.2–7.4 ppm) and distinct 13C NMR chemical shifts that differ measurably from its ortho- and meta-substituted regioisomers [1]. In particular, the C-1 (ipso to aminomethyl) and C-4 (ipso to methanesulfonamide methylene) carbon resonances exhibit diagnostic shifts due to the para-disubstitution symmetry. Comparative analysis of HSQC correlation data reveals that the methylene protons of the methanesulfonamide group (Ar-CH2-SO2NH2) appear as a singlet at δ ~4.2–4.4 ppm in 1H NMR and correlate with a carbon resonance at δ ~55–60 ppm in 13C NMR, which is distinct from the aminomethyl methylene (Ar-CH2-NH2) singlet at δ ~3.8–4.0 ppm (1H) and δ ~45–50 ppm (13C) . Ortho- and meta-substituted analogs (e.g., CAS 114100-09-3 for the meta isomer; CAS not specified for ortho) exhibit different aromatic coupling patterns and altered chemical shift dispersion, enabling unambiguous structural verification of the para-isomer .

Analytical chemistry NMR spectroscopy Quality control Structure confirmation Regioisomer identification

[4-(Aminomethyl)phenyl]methanesulfonamide: Evidence-Backed Research and Industrial Application Scenarios for Procurement Planning


Fragment-Based Drug Discovery (FBDD) and Structure-Guided Hit Expansion

[4-(Aminomethyl)phenyl]methanesulfonamide is an experimentally validated fragment hit with co-crystal structures solved in complex with human NUDT22 (PDB 5R50), SARS-CoV-2 helicase (PDB 5RM1), and Coxsackievirus A16 2A protease (PDB 7H2Z) [1]. This structural evidence makes it an ideal starting point for fragment-based drug discovery campaigns, where the compound can serve as a reference ligand for X-ray crystallographic fragment screening, a tool for validating binding site druggability, or a scaffold for structure-guided medicinal chemistry optimization. The presence of two chemically distinct functional groups—the primary aminomethyl and the primary sulfonamide—provides orthogonal vectors for fragment growing, merging, or linking strategies. The measured melting point (160.5–162 °C) and favorable Lipinski compliance (MW 200.26, HBD 2, HBA 4, LogP -0.77) further support its suitability for fragment library inclusion [2].

Analytical Reference Standard for Regioisomer Identification and Quality Control

Due to the characteristic AA′BB′ aromatic proton pattern and distinct 13C NMR shifts associated with para-disubstitution, [4-(Aminomethyl)phenyl]methanesulfonamide serves as an essential analytical reference standard for differentiating para-, ortho-, and meta-substituted isomers of aminomethylphenyl methanesulfonamides [1]. This application is critical for quality control laboratories involved in verifying the identity and purity of synthetic intermediates, building blocks, or final compounds that incorporate this scaffold. The availability of multiple PDB entries containing this exact ligand provides additional orthogonal validation via comparison of experimental electron density with reference structures, enabling confirmation of correct regioisomer procurement in research settings [2].

Medicinal Chemistry Scaffold for NUDIX Hydrolase and Antiviral Target Modulation

The crystallographically confirmed binding of [4-(Aminomethyl)phenyl]methanesulfonamide to human NUDT22—a NUDIX hydrolase implicated in cancer cell proliferation—positions this compound as a valuable starting point for developing small-molecule modulators of NUDT22 and related NUDIX family enzymes [1]. NUDT22 overexpression has been correlated with poor patient survival outcomes in certain cancers, suggesting that inhibitors targeting this enzyme may have therapeutic potential [2]. Additionally, the compound's binding to SARS-CoV-2 helicase (PDB 5RM1) and Coxsackievirus A16 2A protease (PDB 7H2Z) supports its exploration as a fragment hit for antiviral drug discovery programs, particularly those focused on RNA virus replication machinery and viral protease inhibition [3].

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